DPP23

Description

BenchChem offers high-quality DPP23 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DPP23 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

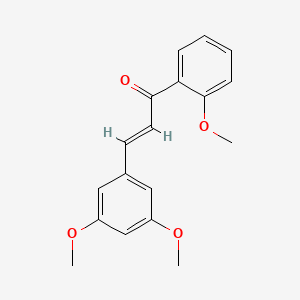

(E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-10-13(11-15(12-14)21-2)8-9-17(19)16-6-4-5-7-18(16)22-3/h4-12H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFOQEQVYUWQBQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Dipeptidyl Peptidase Family and the Apoptotic Inducer DPP-23

A Note on Nomenclature: The term "DPP23" does not correspond to a recognized member of the dipeptidyl peptidase (DPP) enzyme family in current scientific literature. However, the designation "DPP-23" is used for a small molecule compound, an apoptosis-inducing chalcone derivative. This guide will first address the known mechanism of this small molecule, then provide a comprehensive overview of the dipeptidyl peptidase enzyme family, with a primary focus on the well-characterized and clinically significant member, Dipeptidyl Peptidase-4 (DPP4), as a representative example to fulfill the detailed technical requirements of your request.

Part 1: The Small Molecule Apoptosis Activator, DPP-23

DPP-23 is a cell-permeable chalcone derivative that has been shown to induce apoptosis in various cancer cell lines.[1] Its mechanism of action is distinct from the enzymatic activity of the dipeptidyl peptidase family.

Core Mechanism of Action: DPP-23's primary mechanism involves the induction of cellular stress, leading to programmed cell death. This is achieved through:

-

Induction of Reactive Oxygen Species (ROS): DPP-23 enhances the production of ROS specifically in cancer cells, while sparing normal cells.[1]

-

Glutathione Depletion: It reduces the levels of the antioxidant glutathione, further contributing to oxidative stress.[1]

-

Unfolded Protein Response (UPR): The compound triggers the UPR by up-regulating UPR-related genes.[1]

-

Cell Cycle Arrest: DPP-23 causes cell cycle arrest at the G2/M phase.[1]

-

Apoptosis Induction: It promotes apoptosis by increasing the active forms of caspases 3, 7, and 9.[1]

-

MAPK Pathway Activation: In serum-starved MIA PaCa-2 cells, DPP-23 treatment leads to the time-dependent phosphorylation of ERK1/2, JNK1/2, and p38 MAPK.[1]

Experimental Protocols:

In Vivo Xenograft Tumor Growth Suppression:

-

Model: HCT116 tumor xenografts in nude mice.

-

Treatment: 10 mg/kg of DPP-23 administered via daily intraperitoneal injection.

Part 2: The Dipeptidyl Peptidase (DPP) Family of Enzymes

The dipeptidyl peptidase (DPP) family are serine proteases that cleave N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate (P1) position.[3][4] This family includes several members, such as DPP4, DPP8, and DPP9, which are implicated in a wide range of physiological processes.[3][4]

Dipeptidyl Peptidase-4 (DPP4): A Comprehensive Overview

DPP4, also known as CD26, is the most extensively studied member of the DPP family and a validated therapeutic target for type 2 diabetes.[5][6] It exists as both a transmembrane glycoprotein and a soluble circulating enzyme.[5][6]

Core Mechanism of Action: The primary physiological role of DPP4 in glucose homeostasis is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]

-

Enzymatic Inactivation of Incretins: Following a meal, GLP-1 and GIP are released from the gut and stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[7][8][10] DPP4 rapidly cleaves and inactivates these hormones, thereby attenuating their insulinotropic effects.[11][12]

-

DPP4 Inhibition: The mechanism of DPP4 inhibitors, a class of oral hypoglycemic agents, is to competitively and reversibly bind to the DPP4 enzyme.[7] This blockage prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating levels.[7]

-

Downstream Effects of DPP4 Inhibition: The elevated levels of active incretins result in:

-

Increased Insulin Secretion: Enhanced stimulation of pancreatic β-cells in a glucose-dependent manner.[7][8]

-

Decreased Glucagon Secretion: Suppression of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[7][8][10]

-

Improved Glycemic Control: The combined effect of increased insulin and decreased glucagon leads to lower fasting and postprandial blood glucose levels.[7]

-

Signaling Pathway of DPP4 Inhibition in Glucose Homeostasis

Caption: DPP4 Inhibition Pathway.

Quantitative Data for DPP4 Inhibitors

| Inhibitor | IC50 (nM) | Elimination Route | Dose Adjustment for Renal Impairment |

| Sitagliptin | 19 | Primarily renal | Required |

| Vildagliptin | 62 | Hepatic and renal metabolism | Required |

| Saxagliptin | 50 | Hepatic metabolism, renal excretion | Required |

| Linagliptin | 1 | Primarily hepatic | Not required[7] |

| Alogliptin | <10 | Primarily renal | Required |

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols for DPP4 Inhibition Assays

In Vitro DPP4 Enzymatic Activity Assay:

-

Principle: To measure the ability of a compound to inhibit the enzymatic activity of DPP4.

-

Reagents:

-

Recombinant human DPP4 enzyme.

-

Fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Test compound (DPP4 inhibitor).

-

-

Procedure:

-

The test compound is pre-incubated with the DPP4 enzyme in the assay buffer.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence of the cleaved product (AMC) is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.

-

IC50 values are determined by testing a range of inhibitor concentrations.

-

Experimental Workflow for DPP4 Inhibition Assay

Caption: In Vitro DPP4 Inhibition Assay Workflow.

Other Notable Dipeptidyl Peptidases: DPP8 and DPP9

DPP8 and DPP9 are intracellular serine proteases that share structural similarities and substrate specificities with DPP4 but have distinct physiological roles.[13][14] They are primarily located in the cytoplasm.[15][16]

Core Mechanisms of Action: The functions of DPP8 and DPP9 are still under active investigation, but they have been implicated in:

-

Immune Regulation: DPP8 and DPP9 are involved in T-cell activation and immune responses.[17]

-

Inflammasome Regulation: DPP9 plays a crucial role in repressing the NLRP1 and CARD8 inflammasomes, thereby preventing spontaneous inflammation and pyroptosis (a form of inflammatory cell death).[15][18][19] Inhibition of DPP9 can lead to the activation of these inflammasomes.[15][18]

-

Cancer Biology: Both DPP8 and DPP9 have been linked to tumorigenesis, with roles in cell proliferation, apoptosis, migration, and invasion.[15][18]

-

Metabolism: These enzymes are also involved in cellular metabolism and energy homeostasis.[15][18]

Logical Relationship of DPP9 in Inflammasome Regulation

Caption: DPP9's Role in Inflammasome Regulation.

References

- 1. Apoptosis Activator IX, DPP-23 | 1262887-77-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 9. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. What are DPP-8 inhibitors and how do they work? [synapse.patsnap.com]

- 18. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DPP9 - Wikipedia [en.wikipedia.org]

DPP23: A Novel Polyphenol Conjugate in Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPP23, chemically identified as (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, is a novel synthetic polyphenol conjugate that has emerged as a promising agent in cancer research.[1] This technical guide provides a comprehensive overview of DPP23, including its synthesis, mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary knowledge to evaluate and potentially utilize DPP23 in their own investigations.

Chemical Synthesis

DPP23 is synthesized via a Claisen-Schmidt condensation reaction. This method involves the reaction of 2-methoxyacetophenone with 3,5-dimethoxybenzaldehyde in the presence of a base, such as potassium hydroxide, in an ethanol solvent.[1] The reaction proceeds at room temperature and typically results in a high yield of the final product.

Synthesis Reaction:

2-methoxyacetophenone + 3,5-dimethoxybenzaldehyde --(KOH, Ethanol)--> (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (DPP23)

Mechanism of Action

DPP23 exerts its anti-cancer effects through a multi-faceted mechanism that selectively targets cancer cells while showing lower toxicity to normal cells. The primary mechanisms of action identified to date are:

-

Selective Generation of Reactive Oxygen Species (ROS): DPP23 induces the accumulation of ROS within cancer cells.[1] This increase in oxidative stress pushes the cancer cells beyond their antioxidant capacity, leading to cellular damage and apoptosis. Normal cells, with their more robust antioxidant systems, are less susceptible to this effect.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of ROS and other cellular stresses induced by DPP23 can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR.[1] Prolonged activation of the UPR can switch its role from pro-survival to pro-apoptotic, contributing to cancer cell death.

-

Inhibition of the Akt–IKK–NF-κB–MMP-9 Signaling Pathway: DPP23 has been shown to inhibit the phosphorylation of Akt, a key signaling node in cancer cell survival and proliferation.[1] This inhibition leads to the downstream suppression of IKK, NF-κB, and ultimately the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[1]

-

Overcoming Cisplatin Resistance: In head and neck cancer cells, DPP23 has been demonstrated to overcome cisplatin resistance by inhibiting the Nrf2 antioxidant defense mechanism.[2]

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of DPP23 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~40 | [1] |

| HLaC 78 | Head and Neck Squamous Cell Carcinoma | Dose-dependent cytotoxicity observed | [1] |

| HCT116 | Colon Cancer | Data from xenograft model available | [3] |

| U87MG | Glioblastoma | Cytotoxic effects observed | [1] |

| MDA-MB-231 | Breast Cancer | Cytotoxic effects observed | [1] |

| MiaPaCa-2 | Pancreatic Cancer | Cytotoxic effects observed | [1] |

| Capan-1 | Pancreatic Cancer | Cytotoxic effects observed | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of DPP23.[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

DPP23 Treatment: Treat the cells with various concentrations of DPP23 (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol is based on standard methods for detecting intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with DPP23 as described for the cell viability assay.

-

DCFDA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis

This protocol is for analyzing the effect of DPP23 on protein expression and phosphorylation.

-

Cell Lysis: After treatment with DPP23, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-NF-κB, anti-MMP-9, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol is based on a study that evaluated the in vivo efficacy of DPP23.[3]

-

Cell Implantation: Subcutaneously inject HCT116 human colon cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

DPP23 Administration: Administer DPP23 intraperitoneally at a dose of 10 mg/kg daily.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.

Visualizations

Signaling Pathways

Caption: DPP23's dual mechanism of action in cancer cells.

Experimental Workflow

Caption: A typical experimental workflow for evaluating DPP23.

References

Initial Studies on the Bioactivity of DPP23: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the initial preclinical studies on the bioactivity of DPP23, a novel synthetic polyphenol conjugate identified as (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DPP23 as an antitumor agent. The guide details the compound's synthesis, mechanism of action, and its effects on various cancer cell lines and in vivo models. Key experimental protocols are outlined, and quantitative data are presented in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the current knowledge on DPP23.

Introduction

DPP23 is a novel polyphenol conjugate that has demonstrated significant antitumor effects in initial studies.[1] Its mechanism of action is centered on the selective generation of reactive oxygen species (ROS) within cancer cells, leading to the induction of the unfolded protein response (UPR), caspase-dependent apoptosis, and autophagy.[1][2] A crucial aspect of DPP23's potential is its selectivity for tumor cells, with minimal toxicity observed in normal tissues and cells in preclinical models.[1] This guide synthesizes the foundational research on DPP23, providing a comprehensive resource for the scientific community.

Chemical Synthesis of DPP23

DPP23 is synthesized via a 'cold' procedure of the Claisen-Schmidt condensation.[1] This method involves the reaction of 2-methoxyacetophenone with 3,5-dimethoxybenzaldehyde in ethanol under basic conditions at room temperature.[1] The resulting chalcone is then purified through chromatography on silica gel and subsequent crystallization from methanol, yielding a pure compound with a high chemical yield of approximately 90%.[1]

Reaction Scheme

In Vitro Bioactivity

Initial studies have demonstrated the dose-dependent cytotoxic effects of DPP23 on various cancer cell lines, particularly head and neck squamous cell carcinoma (HNSCC).[1] The primary mechanism of this cytotoxicity is the induction of apoptosis.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of DPP23 have been determined for several HNSCC cell lines and human bone marrow stem cells (hBMSCs).

| Cell Line | Cell Type | IC50 (µM) |

| FaDu | HNSCC | 5.9 |

| HLaC 78 | HNSCC | 10.4 |

| Cal 27 | HNSCC | 6.9 |

| hBMSC | Human Bone Marrow Stem Cells (Normal) | 12.1 |

| Table 1: IC50 values of DPP23 in HNSCC cell lines and normal stem cells after 24 hours of treatment. Data from[1] |

Apoptosis Induction

Flow cytometry analysis using Annexin V and propidium iodide (PI) staining has confirmed that DPP23 induces apoptosis and necrosis in a dose-dependent manner.

| Cell Type | Treatment (40 µM DPP23) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |

| FaDu | Control | 92.3 | 2.0 | 5.1 |

| FaDu | DPP23 | 79.8 | 4.6 | 13.1 |

| Human Lymphocytes | Control | 83.8 | 8.0 | 8.1 |

| Human Lymphocytes | DPP23 | 52.3 | 44.2 | 3.4 |

| Table 2: Percentage of viable, apoptotic, and necrotic FaDu cells and human lymphocytes after 24 hours of treatment with 40 µM DPP23. Data from[1] |

In Vivo Bioactivity

The antitumor effects of DPP23 have also been evaluated in a xenograft model of human colon cancer.

Xenograft Tumor Growth Inhibition

In a study using athymic nude mice with subcutaneous HCT116 human colon cancer cell xenografts, daily intraperitoneal injections of DPP23 at a dose of 10 mg/kg significantly inhibited tumor growth.[2]

| Treatment Group | Dosage | Tumor Growth Inhibition |

| Control (PBS) | - | - |

| DPP23 | 10 mg/kg (daily i.p. injection) | Significant (P < 0.01) |

| Table 3: Effect of DPP23 on HCT116 xenograft tumor growth in nude mice. Data from[2] |

Immunofluorescence staining of the tumor sections revealed a decrease in the proliferation marker Ki-67 and an increase in active caspase-7, further supporting the antiproliferative and pro-apoptotic effects of DPP23 in vivo.[2]

Mechanism of Action and Signaling Pathways

DPP23 exerts its selective antitumor activity through a multi-faceted mechanism primarily initiated by the generation of reactive oxygen species (ROS) in cancer cells.

Signaling Pathway Diagram

DPP23 treatment leads to an increase in intracellular ROS, which in turn triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum.[1] This cascade also involves the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK has been observed following DPP23 treatment.[3] The activation of JNK and p38 is linked to the induction of caspase-dependent apoptosis, involving caspases-3, -7, and -9.[3] Concurrently, DPP23 can induce protective autophagy, a process promoted by ERK1/2 activation, and also cause cell cycle arrest at the G2/M phase.[3]

Experimental Protocols

The following are representative protocols for key experiments used in the initial bioactivity studies of DPP23.

MTT Assay for Cell Viability

This protocol is adapted from the methodology described in studies on HNSCC cells.[1]

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 1x10^5 cells/ml.

-

Treatment: Cells are treated with various concentrations of DPP23 for 24 hours. Control cells are treated with the corresponding concentrations of the vehicle (e.g., DMSO).

-

MTT Incubation: After treatment, 100 µl of MTT solution (1 mg/ml in PBS) is added to each well, and the plates are incubated.

-

Formazan Solubilization: The MTT solution is removed, and 100 µl of isopropanol is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.

Annexin V-PI Apoptosis Assay

This is a representative protocol for detecting apoptosis by flow cytometry.

-

Cell Treatment: Induce apoptosis by treating cells with DPP23 for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for MAPK Activation

This is a general protocol to detect the phosphorylation of ERK, JNK, and p38.

-

Protein Extraction: Treat cells with DPP23, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

The initial studies on DPP23 have established its potential as a selective antitumor agent. Its ability to induce ROS-mediated apoptosis in cancer cells while sparing normal cells is a promising characteristic for further therapeutic development. Future research should focus on elucidating the precise molecular targets of DPP23 that lead to ROS generation. More extensive in vivo studies in various cancer models are warranted to evaluate its efficacy, pharmacokinetics, and safety profile. Additionally, structure-activity relationship studies could lead to the development of even more potent and selective analogs of DPP23. The findings summarized in this guide provide a solid foundation for these future investigations.

References

An In-depth Technical Guide on the Core Chemical Structure of (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the chalcone derivative, (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, a compound of interest for its potential therapeutic applications.

Chemical Structure and Properties

(E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, also known by its code name DPP23, is a synthetic chalcone with the molecular formula C₁₈H₁₈O₄ and a molecular weight of 298.338 g/mol [1]. Its structure is characterized by two substituted benzene rings linked by an α,β-unsaturated carbonyl system, which is typical for chalcones. The "(E)" designation indicates the trans configuration of the double bond in the propenone linker.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.338 g/mol | [1] |

| CAS Number | 1262887-77-3 | |

| Appearance | Yellowish crystalline solid | [1] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Cell Lengths | a = 12.0925(18) Å, b = 8.4460(12) Å, c = 15.109(2) Å | [1] |

| Cell Angles | α = 90°, β = 92.340(3)°, γ = 90° | [1] |

| Dihedral Angle between Benzene Rings | 52.52(7)° | [1] |

| Enone Group Conformation | s-trans | [1] |

-

¹H NMR: The spectrum would be expected to show characteristic signals for the vinyl protons of the enone bridge with a large coupling constant (J > 15 Hz) confirming the E-configuration. Aromatic protons would appear in the downfield region, and singlets for the methoxy groups would be observed in the upfield region.

-

¹³C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of 190 ppm. Signals for the olefinic carbons and the aromatic carbons, including those bearing the methoxy groups, would also be present.

-

FTIR: A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone would be expected around 1650-1680 cm⁻¹. Bands for C=C stretching of the aromatic rings and the vinyl group, as well as C-O stretching of the methoxy groups, would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The synthesis of (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1 equivalent of 2′-methoxyacetophenone and 1.25 equivalents of 3′′,5′′-dimethoxybenzaldehyde in absolute ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add a 50% aqueous solution of potassium hydroxide (KOH) dropwise while stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Isolation and Purification: Filter the resulting solid, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final compound.

Biological Activity and Signaling Pathway

(E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (DPP23) has demonstrated significant antitumor activity, primarily through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells, while showing minimal toxicity to normal cells.

DPP23 selectively increases the intracellular levels of ROS in cancer cells. This elevation in ROS triggers endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). The UPR, in turn, initiates a signaling cascade that culminates in apoptosis.

Signaling Pathway of DPP23-Induced Apoptosis:

Key Steps in the Signaling Pathway:

-

ROS Generation: Treatment of cancer cells with DPP23 leads to a significant increase in intracellular ROS levels.

-

ER Stress and UPR Activation: The accumulation of ROS induces stress in the endoplasmic reticulum, activating the UPR signaling pathway.

-

ATF4 and CHOP Upregulation: The UPR leads to the activation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP).

-

MAPK Activation: Concurrently, the UPR activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

-

Caspase Activation and Apoptosis: Both the CHOP and MAPK pathways converge to activate the caspase cascade, leading to the execution of apoptosis.

To investigate the effect of DPP23 on the expression of key proteins in the apoptosis pathway, Western blotting can be performed.

Experimental Workflow for Western Blot:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of DPP23 in Inducing Apoptosis in Tumor Cells

This technical guide provides a comprehensive overview of the novel polyphenol conjugate, (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (DPP23), and its significant role in inducing apoptosis in tumor cells. This document consolidates key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.

Introduction to DPP23

DPP23 is a synthetic polyphenol derivative that has emerged as a promising therapeutic agent due to its antitumor effects.[1][2] It is known to selectively induce apoptosis in various cancer cell types.[2] A key characteristic of DPP23's action is the selective generation of Reactive Oxygen Species (ROS) in cancer cells, which are often more susceptible to oxidative stress than normal cells.[1] This selective action, coupled with its ability to target the unfolded protein response (UPR), results in the inhibition of cancer cell growth through caspase-dependent apoptosis.[1]

Core Mechanism of Action: Inducing Apoptosis

The primary mechanism by which DPP23 exerts its anti-cancer effects is through the induction of a cascade of cellular events that culminate in programmed cell death, or apoptosis. This process is multifaceted, involving the generation of oxidative stress and the activation of specific cellular stress responses.

Selective ROS Generation and UPR Activation

DPP23 selectively promotes the accumulation of ROS within cancer cells.[1] This increase in intracellular ROS creates a state of oxidative stress, which in turn disrupts the proper functioning of the endoplasmic reticulum (ER), leading to the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response aimed at restoring ER homeostasis, but when the stress is prolonged or overwhelming, it switches from a pro-survival to a pro-apoptotic signal. DPP23's ability to trigger the UPR is a key factor in its capacity to induce caspase-dependent apoptosis and autophagy in various cancer cells.[1]

Inhibition of Pro-Survival and Metastatic Pathways

In addition to inducing apoptosis via the UPR pathway, DPP23 has been shown to inhibit signaling pathways crucial for tumor invasion and metastasis. Specifically, in highly metastatic breast cancer cells, DPP23 inhibits the Akt-IKK-NF-κB signaling axis.[2] This inhibition leads to a downstream reduction in the expression of Matrix Metalloproteinase-9 (MMP-9) at the transcriptional level.[2] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in tumor invasion. An in silico molecular docking analysis suggested that DPP23 binds to the catalytic domain of Akt2, inhibiting its activity and subsequently suppressing the entire signaling cascade.[2] This action contributes to the anti-metastatic potential of DPP23.[2]

Signaling Pathways and Logical Relationships

The following diagrams, rendered in Graphviz, illustrate the key molecular pathways influenced by DPP23.

Caption: DPP23-induced apoptosis signaling cascade in tumor cells.

Caption: Inhibition of the pro-metastatic Akt-IKK-NF-κB pathway by DPP23.

Quantitative Data Summary

Studies on head and neck squamous cell carcinoma (HNSCC) have provided quantitative data on the cytotoxic effects of DPP23. The following table summarizes the results from an Annexin V-propidium iodide assay on the FaDu cell line and human peripheral blood lymphocytes after 24 hours of treatment.

| Cell Type | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Citation |

| FaDu | Control | 92.3 | 2.0 | 5.1 | [1] |

| 40 µM DPP23 | 79.8 | 4.6 | 13.1 | [1] | |

| Lymphocytes | Control | 83.8 | 8.0 | 8.1 | [1] |

| 40 µM DPP23 | 52.3 | 44.2 | 3.4 | [1] |

These results demonstrate a dose-dependent increase in apoptosis and necrosis in the FaDu cancer cell line following DPP23 treatment.[1] However, the data also indicate significant cytotoxic effects on benign lymphocytes, suggesting potential limitations for systemic application.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the effects of DPP23.

Synthesis of DPP23

As DPP23 is not commercially available, it was synthesized for research purposes using a 'cold' procedure of the Claisen-Schmidt condensation.[1] This method is a classic organic reaction for the synthesis of chalcones and related compounds.

Cell Viability Assessment (MTT Assay)

The [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] (MTT) colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding: Seed cells (e.g., HNSCC tumor cells, hBMSC) onto 24-well plates at a concentration of 1x10⁵ cells/ml.[1]

-

Treatment: Treat the cells with DPP23 at various concentrations for a specified duration (e.g., 24 hours).[1] Include an untreated control group.

-

MTT Addition: After treatment, add MTT solution to each well and incubate for a period (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis and Necrosis Quantification (Annexin V-Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]

Protocol:

-

Cell Preparation: After treatment with DPP23 for 24 hours, harvest the cells and wash them with a suitable buffer (e.g., PBS).[1]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Experimental workflow for evaluating the effects of DPP23 on tumor cells.

Conclusion and Future Directions

The novel polyphenol conjugate DPP23 demonstrates significant anti-tumor activity by inducing caspase-dependent apoptosis through the selective generation of ROS and activation of the UPR.[1] Furthermore, its ability to inhibit key metastatic pathways highlights its potential as a multifaceted anti-cancer agent.[2] While initial findings are promising, further research is necessary. The observed cytotoxicity in non-malignant cells warrants more detailed toxicological evaluations, potentially using more complex in vitro models like three-dimensional spheroids to better mimic the in vivo environment.[1] These future investigations will be crucial in determining the feasibility and potential application of DPP23 in a clinical setting for patients with cancer.

References

- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The UPR inducer DPP23 inhibits the metastatic potential of MDA-MB-231 human breast cancer cells by targeting the Akt-IKK-NF-κB-MMP-9 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of DPP-23's Effects on Cancer Cell Lines: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro investigations into the effects of (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (DPP-23), a novel polyphenol conjugate, on various cancer cell lines. This document summarizes key findings related to DPP-23's cytotoxic and apoptotic effects, outlines the experimental methodologies employed in these initial studies, and presents a putative signaling pathway based on current understanding. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.

Introduction

The search for novel therapeutic agents with potent and selective anti-cancer activity remains a cornerstone of oncological research. Polyphenolic compounds, in particular, have garnered significant interest due to their potential to modulate various cellular processes implicated in cancer progression. DPP-23 is a novel synthetic polyphenol conjugate that has demonstrated promising anti-tumor effects in preliminary studies.[1] This document collates and presents the initial findings on the impact of DPP-23 on cancer cell lines, providing a framework for future investigation and development.

Data Presentation: Cytotoxic Effects of DPP-23

Initial studies have focused on quantifying the cytotoxic effects of DPP-23 on head and neck squamous cell carcinoma (HNSCC) cell lines. The half-maximal inhibitory concentration (IC50) was determined for several cell lines, indicating a dose-dependent reduction in cell viability.

| Cell Line | Cancer Type | IC50 (µM) |

| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9 |

| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4 |

| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9 |

| hBMSC | Human Bone Marrow Stem Cells (non-cancerous) | 12.1 |

Table 1: IC50 values of DPP-23 in HNSCC cell lines and human bone marrow stem cells after 24 hours of treatment. Data extracted from a study on the effects of DPP-23 on HNSCC cells in vitro.[1]

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the preliminary investigation of DPP-23.

Synthesis of DPP-23

DPP-23 is not commercially available and was synthesized via a 'cold' procedure of the Claisen-Schmidt condensation.[1] The reagents used were 2'-Methoxyacetophenone and 3,5-dimethoxybenzaldehyde.[1] The reaction progress was monitored by thin-layer chromatography (TLC).[1]

Cell Culture

HNSCC cell lines (FaDu, HLaC 78, Cal 27) and human bone marrow stem cells (hBMSCs) were utilized.[1] The cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS) and 1% penicillin/streptomycin at 37°C and 5% CO2.[1]

Cell Viability Assessment (MTT Assay)

To evaluate the cytotoxic effects of DPP-23, a [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] (MTT) colorimetric assay was performed.[1]

-

Cells were seeded in 24-well plates at a density of 1x10^5 cells/ml.

-

The cells were treated with varying concentrations of DPP-23 for 24 hours. Control groups were treated with corresponding concentrations of the solvent (dimethyl sulfoxide).[1]

-

Following incubation, 100 µl of MTT solution (1 mg/ml) was added to each well.[1]

-

After a subsequent incubation period, the MTT solution was removed, and 100 µl of isopropanol was added to dissolve the formazan crystals.[1]

-

The absorbance was then measured to determine cell viability.

Apoptosis and Necrosis Analysis (Annexin V-Propidium Iodide Test)

The induction of apoptosis and necrosis by DPP-23 was quantified using an Annexin V-propidium iodide assay followed by flow cytometry.[1]

-

FaDu cells and peripheral blood lymphocytes were treated with 40 µM DPP-23.[1]

-

After treatment, the cells were stained with Annexin V and propidium iodide according to the manufacturer's protocol.

-

The stained cells were then analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[1]

Visualization of Proposed Mechanisms and Workflows

Proposed Signaling Pathway of DPP-23 in Cancer Cells

Based on initial findings, DPP-23 is suggested to exert its anti-tumor effects through the selective generation of reactive oxygen species (ROS), which in turn targets the unfolded protein response in the endoplasmic reticulum, leading to caspase-dependent apoptosis and autophagy.[1]

Caption: Proposed mechanism of DPP-23 induced cell death.

Experimental Workflow for Assessing DPP-23 Cytotoxicity

The general workflow for evaluating the in-vitro effects of DPP-23 on cancer cell lines involves several key steps from synthesis to data analysis.

Caption: Workflow for DPP-23 cytotoxicity and apoptosis assessment.

Discussion and Future Directions

The preliminary data suggest that DPP-23 exhibits dose-dependent cytotoxicity against HNSCC cell lines, with a proposed mechanism involving ROS-mediated apoptosis and autophagy.[1] Notably, the cytotoxic effects were also observed in non-cancerous human bone marrow stem cells, indicating potential for off-target toxicity which warrants further investigation.[1] The observed IC50 values suggest that while effective, the therapeutic window may be narrow.

Future research should focus on elucidating the detailed molecular signaling pathways affected by DPP-23. This includes identifying the specific components of the unfolded protein response that are targeted and mapping the complete caspase activation cascade. Further in-vivo studies are necessary to evaluate the efficacy and toxicity of DPP-23 in a more complex biological system. Additionally, investigating the effects of DPP-23 on a broader panel of cancer cell lines will help to determine its potential as a broad-spectrum anti-cancer agent.

References

An In-depth Technical Guide to the Unfolded Protein Response Targeted by the Chaperone Protein p23

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "DPP23" in the context of the unfolded protein response (UPR) appears to stem from a likely confusion with the chaperone protein p23 , also known as prostaglandin E synthase 3 (PTGES3). The available scientific literature extensively documents the role of p23 in the UPR and endoplasmic reticulum (ER) stress, while "DPP23" as a protein with a similar function is not prominently described. A chemical compound designated DPP-23 has been studied in the context of cancer therapy, but its mechanism is distinct from the chaperone-mediated UPR pathway. This guide will, therefore, focus on the well-documented role of the chaperone protein p23 in the unfolded protein response.

Executive Summary

The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, prolonged ER stress can trigger apoptosis. The small chaperone protein p23 has emerged as a key regulator in the crosstalk between the UPR and the apoptotic machinery. This technical guide provides a comprehensive overview of the role of p23 in the UPR, with a focus on its mechanism of action, relevant quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

The Role of p23 in the Unfolded Protein Response and ER Stress-Induced Apoptosis

The chaperone protein p23 is a highly conserved protein that functions as a co-chaperone for Heat Shock Protein 90 (HSP90), playing a role in the proper folding and maturation of various client proteins.[1] However, p23 also possesses HSP90-independent functions, particularly in the cellular response to ER stress.[2][3]

Under conditions of prolonged ER stress, a cellular program leading to apoptosis is initiated to eliminate damaged cells. A key event in this process is the cleavage of p23 by effector caspases.[2][3] In its intact form, p23 has a protective, anti-apoptotic role.[2][4] It achieves this by binding to and sequestering the pro-apoptotic BH3-only protein, PUMA (p53-upregulated modulator of apoptosis).[2][4]

Upon sustained ER stress, caspase-3 and caspase-7 are activated and cleave p23 near its C-terminus, generating a 19 kDa fragment.[2][5] This cleavage event disrupts the interaction between p23 and PUMA, leading to the release of PUMA.[2] The liberated PUMA is then free to interact with and activate the pro-apoptotic protein Bax, which in turn triggers the mitochondrial intrinsic apoptotic pathway.[2]

Data Presentation: Quantitative Insights into p23 Function

The following tables summarize key quantitative data from studies investigating the role of p23 in the unfolded protein response and apoptosis.

| Experimental Condition | Cell Line | Measurement | Result | Significance | Reference |

| siRNA-mediated knockdown of p23 | Apaf-1-/- fibroblasts | p23 protein expression | ~90% reduction | Demonstrates efficient silencing of p23 for functional studies. | [2] |

| Transfection with caspase-resistant p23 mutant (D142N) followed by ER stress induction (Thapsigargin or Brefeldin-A) | MCF-7 cells | Percentage of apoptotic cells | Statistically significant decrease (P<0.05) compared to wild-type p23. | Highlights the protective role of intact p23 and the importance of its caspase-mediated cleavage in promoting apoptosis. | [5] |

| siRNA-mediated knockdown of p23 followed by ER stress induction (Thapsigargin) | Apaf-1-/- fibroblasts | Percentage of apoptotic cells | Enhancement of ER stress-induced cell death. | Confirms the anti-apoptotic function of endogenous p23. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of p23 in the UPR.

siRNA-Mediated Knockdown of p23

This protocol describes the steps for reducing the expression of p23 in cultured cells to study its function.

Materials:

-

p23-specific siRNA duplexes and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Complete cell culture medium

-

6-well tissue culture plates

-

Cells to be transfected (e.g., MCF-7 or Apaf-1-/- fibroblasts)

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 20 pmol of p23 siRNA or control siRNA into 50 µL of Opti-MEM™ medium. b. In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: a. Aspirate the culture medium from the cells and replace it with 400 µL of fresh, antibiotic-free complete medium. b. Add the 100 µL of siRNA-lipid complex to each well. c. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Induction of ER Stress (Optional): After the initial incubation, the medium can be replaced with a medium containing an ER stress-inducing agent (e.g., 50 nM thapsigargin) for a further 12-24 hours.[2]

-

Analysis: Harvest the cells for downstream analysis, such as Western blotting to confirm p23 knockdown or an apoptosis assay.

Co-Immunoprecipitation of p23 and PUMA

This protocol is for investigating the in vivo interaction between p23 and PUMA.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-p23 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Cell Lysis: Lyse cultured cells (with or without ER stress treatment) in ice-cold lysis buffer.

-

Pre-clearing the Lysate: Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-p23 antibody or control IgG overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with cold wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

-

Analysis: Analyze the eluate by Western blotting using an anti-PUMA antibody to detect the co-immunoprecipitated protein.

Caspase Cleavage Assay of p23

This protocol is to determine if p23 is a substrate for specific caspases.

Materials:

-

Cell-free cytosolic extracts from untreated cells

-

Recombinant active caspase-3 and caspase-7

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

SDS-PAGE and Western blotting reagents

-

Anti-p23 antibody

Procedure:

-

Preparation of Extracts: Prepare cytosolic extracts from a suitable cell line.

-

In vitro Cleavage Reaction: a. Incubate a defined amount of cytosolic extract (e.g., 150 µg protein) with purified active caspase-3 (e.g., 50 ng/mL) or caspase-7 (e.g., 100 ng/mL) in reaction buffer.[5] b. Incubate the reaction mixture at 37°C for 1 hour.[5]

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the samples by Western blotting using an anti-p23 antibody to detect the full-length protein and its cleavage products.

Mandatory Visualizations

Signaling Pathway of p23 in ER Stress-Induced Apoptosis

References

- 1. scbt.com [scbt.com]

- 2. Coupling endoplasmic reticulum stress to the cell-death program: a novel HSP90-independent role for the small chaperone protein p23 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mpbio.com [mpbio.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Selective Generation of Reactive Oxygen Species by DPP23 in Cancer Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective induction of apoptosis in cancer cells remains a primary objective in the development of novel cancer therapeutics. One promising strategy involves the targeted generation of reactive oxygen species (ROS) within tumor cells, leveraging their inherently higher basal ROS levels and compromised antioxidant defenses compared to normal cells. This technical guide focuses on the synthetic polyphenol derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), which has demonstrated a remarkable ability to selectively induce ROS-mediated apoptosis in a variety of cancer cell types. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its study, and a visual representation of the key signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic and pro-apoptotic effects of DPP23 have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from published studies, providing a basis for comparison of its potency and effects.

Table 1: Cytotoxicity of DPP23 in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9 | 24 |

| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4 | 24 |

| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9 | 24 |

| hBMSC | Normal Human Bone Marrow Stem Cells | 12.1 | 24 |

Data from a study on head and neck squamous cell carcinoma cells, which also indicated that the cytotoxic effects on benign cells might be greater than previously thought, suggesting potential limitations for systemic application[1].

Table 2: Induction of Apoptosis and Necrosis by DPP23 in FaDu Cells and Human Lymphocytes (40 µM DPP23 for 24h)

| Cell Type | Condition | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |

| FaDu | Control | 92.3 | 2.0 | 5.1 |

| 40 µM DPP23 | 79.8 | 4.6 | 13.1 | |

| Lymphocytes | Control | 83.8 | 8.0 | 8.1 |

| 40 µM DPP23 | 52.3 | 44.2 | 3.4 |

Flow cytometry analysis using Annexin V-propidium iodide staining revealed a dose-dependent increase in apoptosis and necrosis in both cancer cells and normal lymphocytes[1].

Table 3: Effect of DPP23 on TNFα-Induced MMP-9 mRNA Expression in MDA-MB-231 Breast Cancer Cells

| Cell Line | Treatment | Fold Increase in MMP-9 mRNA |

| MB231/shCT (Control) | TNFα | 17.07 ± 1.96 |

| MB231/shAkt2 (Akt2 knockdown) | TNFα | 6.30 ± 0.56 |

This data suggests that the inhibitory effect of DPP23 on MMP-9 expression is mediated through the Akt signaling pathway[2].

Signaling Pathways

DPP23 exerts its anticancer effects through the modulation of distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and cascades involved in DPP23-induced ROS generation and apoptosis, as well as its inhibitory effects on cancer cell invasion and metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DPP23.

Synthesis of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23)

DPP23 can be synthesized via a Claisen-Schmidt condensation reaction.

-

Materials:

-

3,5-dimethoxybenzaldehyde

-

2-methoxyacetophenone

-

Ethanol

-

50% aqueous Potassium Hydroxide (KOH) solution

-

3N Hydrochloric acid (HCl)

-

Ice bath, beakers, filtration apparatus

-

-

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde (2.5 mmol) in 30 ml of ethanol in a flask.

-

Add 2-methoxyacetophenone (2 mmol) to the solution.

-

Cool the reaction mixture in an ice bath to approximately 276 K.

-

Slowly add 2 ml of 50% aqueous KOH solution to the cooled mixture.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the mixture into 50 ml of iced water.

-

Acidify the solution to a pH of 3 with 3N HCl solution to induce precipitation.

-

Collect the crude solid precipitate by filtration and wash with water.

-

Recrystallize the solid from ethanol to obtain pure single crystals of DPP23.

-

Measurement of Intracellular ROS Levels

Intracellular ROS generation can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2)

-

DPP23

-

DCFH-DA stock solution (10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

96-well black plates

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Seed cancer cells in a 96-well black plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with PBS.

-

Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add fresh medium containing various concentrations of DPP23 to the wells.

-

Incubate for the desired time period (e.g., 12 hours).

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

-

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Apoptosis can be quantitatively assessed by flow cytometry using an Annexin V-FITC and PI double staining kit.

-

Materials:

-

Cancer cell lines (e.g., FaDu)

-

DPP23

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with DPP23 at desired concentrations for 24 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for Proteins in the UPR and Akt Pathways

The expression levels of key proteins such as GRP78, CHOP, cleaved caspase-3, phospho-Akt, and total Akt can be determined by Western blotting.

-

Materials:

-

Cancer cell lines

-

DPP23

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-GRP78, anti-CHOP, anti-cleaved caspase-3, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat cells with DPP23 for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Gelatin Zymography for MMP-9 Activity

The enzymatic activity of secreted MMP-9 can be assessed by gelatin zymography.

-

Materials:

-

MDA-MB-231 cells

-

DPP23

-

Serum-free cell culture medium

-

SDS-PAGE gels containing 1 mg/mL gelatin

-

Renaturing buffer (e.g., 2.5% Triton X-100 in PBS)

-

Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

-

-

Procedure:

-

Culture MDA-MB-231 cells to near confluence and then switch to serum-free medium.

-

Treat the cells with DPP23 in the presence or absence of TNFα for 24 hours.

-

Collect the conditioned medium and concentrate it.

-

Determine the protein concentration of the conditioned medium.

-

Mix equal amounts of protein with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubate the gel in developing buffer at 37°C for 18-24 hours to allow gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of MMP activity will appear as clear bands against a blue background.

-

Conclusion

DPP23 represents a promising candidate for cancer therapeutics due to its ability to selectively induce ROS-mediated apoptosis in cancer cells. Its dual mechanism of action, involving the induction of the unfolded protein response and the inhibition of the pro-metastatic Akt-IKK-NF-κB-MMP-9 signaling pathway, makes it a particularly attractive molecule for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of DPP23 and similar compounds in the fight against cancer. Further studies are warranted to expand the quantitative dataset across a wider range of cancer types and to optimize its therapeutic application, potentially in combination with other anticancer agents.

References

- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The UPR inducer DPP23 inhibits the metastatic potential of MDA-MB-231 human breast cancer cells by targeting the Akt–IKK–NF-κB–MMP-9 axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DPP23 in In-Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPP23, chemically identified as (E)-3-(3′,5′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, is a novel synthetic polyphenol conjugate with demonstrated anti-tumor properties in various cancer models.[1][2] Its mechanism of action is multi-faceted, making it a compound of interest for cancer research and drug development. DPP23 selectively induces cancer cell death by promoting the generation of intracellular Reactive Oxygen Species (ROS), which leads to the activation of the Unfolded Protein Response (UPR) in the endoplasmic reticulum and subsequent caspase-dependent apoptosis.[1] Furthermore, DPP23 has been shown to inhibit cancer cell invasion and metastasis by targeting the Akt-IKK-NF-κB signaling axis, which ultimately downregulates the expression of matrix metalloproteinase-9 (MMP-9).

These application notes provide a comprehensive guide for utilizing DPP23 in in-vitro cancer studies, covering its cytotoxic, pro-apoptotic, and anti-invasive effects. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of DPP23's therapeutic potential.

Data Presentation: Efficacy of DPP23

The following tables summarize the quantitative data on the in-vitro efficacy of DPP23 against various cancer cell lines.

Table 1: Cytotoxicity of DPP23 in Head and Neck Squamous Carcinoma Cells

| Cell Line | Type | IC50 (µM) after 24h |

| FaDu | Human Pharyngeal Squamous Carcinoma | 5.9 |

| HLaC 78 | Human Laryngeal Squamous Carcinoma | 10.4 |

| Cal 27 | Human Tongue Squamous Carcinoma | 6.9 |

| hBMSC | Human Bone Marrow Stem Cells (Non-Malignant) | 12.1 |

Data sourced from MTT assays performed on head and neck squamous cell carcinoma (HNSCC) and human bone marrow stem cells (hBMSC).[1]

Table 2: Apoptotic Effect of DPP23 on FaDu Cells

| Treatment Group | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |

| Control | 92.3% | 2.0% | 5.1% |

| 40 µM DPP23 (24h) | 79.8% | 4.6% | 13.1% |

Data sourced from Annexin V-propidium iodide flow cytometry analysis on the FaDu cell line.[1]

Visualized Mechanisms and Workflows

Signaling Pathways of DPP23

The following diagram illustrates the primary signaling pathways modulated by DPP23 in cancer cells.

Experimental Workflow: Assessing DPP23 Cytotoxicity

This workflow outlines the key steps for determining the cytotoxic effects of DPP23 using an MTT assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

-

DPP23 stock solution (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for 'medium only' background controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of DPP23 in culture medium. Remove the old medium from the wells and add 100 µL of the DPP23 dilutions. Include a vehicle control (DMSO concentration matched to the highest DPP23 dose).

-

Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of DPP23 that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

DPP23-treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of DPP23 (e.g., 40 µM) and a vehicle control for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Intracellular ROS Detection (DCFH-DA Assay)

This assay quantifies the overall level of intracellular ROS using the fluorescent probe 2′,7′–dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

DCFH-DA probe (stock in DMSO)

-

Serum-free culture medium

-

DPP23-treated and control cells

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (for plate reader) or 6-well plate (for flow cytometry) and allow them to attach overnight.

-

Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add DCFH-DA diluted in serum-free medium to a final concentration of 10-20 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Treatment: Add culture medium containing DPP23 at the desired concentrations.

-

Measurement: Measure the fluorescence intensity at various time points (e.g., 1, 3, 6, 12 hours) using a fluorescence plate reader (Excitation/Emission ~485/530 nm) or by flow cytometry (FITC channel). An increase in fluorescence corresponds to an increase in intracellular ROS.

Protocol 4: Cell Invasion Assessment (Transwell Assay)

This protocol assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free medium and complete medium (with 10% FBS as a chemoattractant)

-

DPP23

-

Cotton swabs, methanol, and crystal violet stain

Procedure:

-

Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts (50 µL per insert). Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.

-

Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing different concentrations of DPP23 or a vehicle control. Seed 5 x 10⁴ cells in 100 µL into the upper chamber of the coated inserts.

-

Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.1% crystal violet for 15 minutes.

-

Quantification: Gently wash the inserts with water. Count the number of stained, invaded cells in several random fields under a microscope. Calculate the average and compare the number of invaded cells between DPP23-treated and control groups.

References

Protocols for dissolving and storing DPP23 compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPP23 is a cell-permeable chalcone derivative with demonstrated anti-tumor properties.[1][2] It selectively induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and triggering the unfolded protein response (UPR), while showing minimal toxicity to normal cells.[1][2] This document provides detailed protocols for the dissolution, storage, and application of DPP23 in common in vitro assays.

Compound Information

Chemical Properties

| Property | Value | Reference |

| Synonyms | Apoptosis Activator IX, Unfolded Protein Response Inducer | [1] |

| Chemical Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.33 g/mol | [1][2] |

| CAS Number | 1262887-77-3 | [1] |

| Appearance | Solid, off-white to white powder | [1][2] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | ≥ 200 mg/mL (≥ 670.40 mM) | [2] |

| DMSO | 50 mg/mL | [1] |

Note: It is recommended to use freshly opened, anhydrous DMSO for the best solubility results, as hygroscopic DMSO can significantly impact the solubility of the product.[2]

Storage and Stability

Proper storage of DPP23 is crucial for maintaining its activity. Below are the recommended storage conditions for both the solid compound and stock solutions.

Solid Compound

| Storage Temperature | Shelf Life | Reference |

| -20°C | 3 years | [2] |

| 4°C | 2 years | [2] |

| 2-8°C | Not specified | [1] |

Stock Solutions

| Storage Temperature | Shelf Life | Reference |

| -80°C | 6 months | [2] |

| -20°C | 1 month | [2] |

| -20°C | Up to 3 months (aliquoted) | [1] |

It is highly recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Preparation of DPP23 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DPP23 in DMSO.

Materials:

-

DPP23 compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-